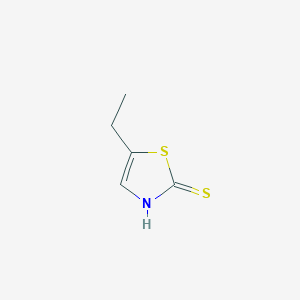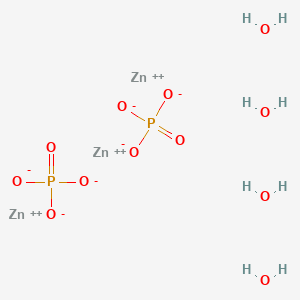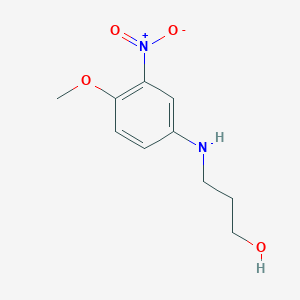
N-(3-hydroxypropyl)-4-methoxy-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-4-methoxy-3-nitroaniline is a member of 2-nitroanisoles.
Aplicaciones Científicas De Investigación
Polymer Research and Drug Delivery Systems
N-(3-hydroxypropyl)-4-methoxy-3-nitroaniline and its derivatives are significantly used in polymer research, particularly in developing drug delivery systems. Duncan et al. (1983) explored polymers containing enzymatically degradable bonds, focusing on N-(2-hydroxypropyl)methacrylamide copolymers with oligopeptide side-chains designed for efficient degradation by lysosomal enzymes. This research highlights the potential of such copolymers in drug delivery, specifically their intralysosomal hydrolysis susceptibility (Duncan et al., 1983). Similarly, Rejmanová et al. (1985) investigated the stability of these copolymers in rat plasma and serum, crucial for their application as targetable drug carriers (Rejmanová et al., 1985).
Solution Properties of Drug Carriers
The solution properties of drug carriers based on poly[N‐(2‐hydroxypropyl)methacrylamide] containing biodegradable bonds have been a subject of study. Ulbrich et al. (1987) found that these polymers form micelles in water, with implications for the controlled release of drugs (Ulbrich et al., 1987).
Photoreaction Studies
The compound's derivatives have been used in studies focusing on photoreaction. Cantos et al. (1987) examined the photosubstitution of 4-nitroveratrole with n-hexylamine, producing isomeric anilines, and discussed the mechanistic pathways involved (Cantos et al., 1987).
Enzymatic Degradation Research
Research into the enzymatic degradation of polymers featuring nitroaniline derivatives has been conducted to understand better how these materials behave under biological conditions. Duncan et al. (1982) investigated the hydrolysis of side-chains of N-(2-hydroxypropyl)methacrylamide copolymers by lysosomal thiol-proteinases, providing insights into the biochemical interactions of these polymers (Duncan et al., 1982).
Chromatographic Applications
Vahidi et al. (1971) developed a paper-chromatographic method for assaying 3-methoxy-4-hydroxymandelic acid (VMA) in urine, involving the reaction with diazotized p-nitroaniline. This application demonstrates the utility of nitroaniline derivatives in analytical chemistry (Vahidi et al., 1971).
Propiedades
Nombre del producto |
N-(3-hydroxypropyl)-4-methoxy-3-nitroaniline |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-(4-methoxy-3-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C10H14N2O4/c1-16-10-4-3-8(11-5-2-6-13)7-9(10)12(14)15/h3-4,7,11,13H,2,5-6H2,1H3 |
Clave InChI |
XTHZXDQMYZKRAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NCCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



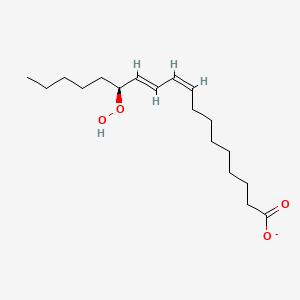
![WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1](/img/structure/B1258570.png)
![2,3-Bis[(2-amino-2-carboxyethyl)sulfanyl]butanedioic acid](/img/structure/B1258571.png)
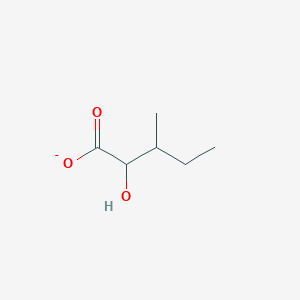
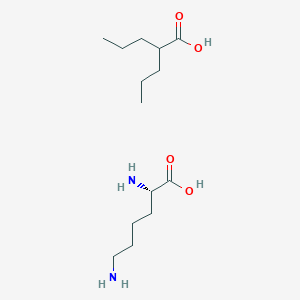
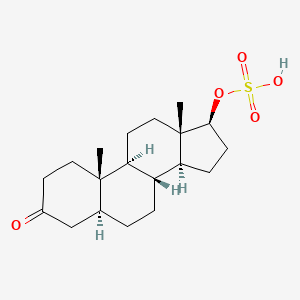
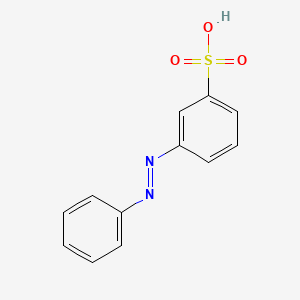
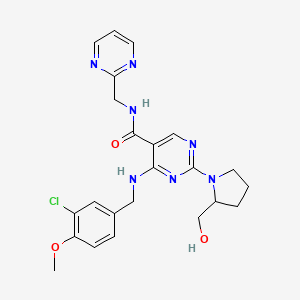
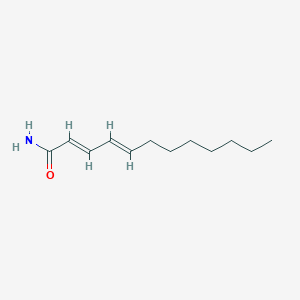
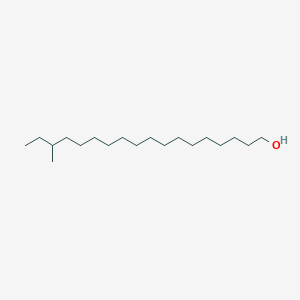
![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)
![ethyl 2-[[1-cyclohexyl-2-[2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate](/img/structure/B1258588.png)
